

An In-depth Technical Guide to Ethyl 2-pyridylacetate: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Ethyl 2-pyridylacetate

Cat. No.: B1294560

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of **Ethyl 2-pyridylacetate**. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound as a key intermediate in the synthesis of complex molecules. This document presents quantitative data in structured tables, details experimental protocols, and includes visualizations to elucidate experimental workflows and logical relationships.

Chemical Identity and Properties

Ethyl 2-pyridylacetate is a pyridine derivative and an ester, presenting as a light yellow liquid under standard conditions. It is recognized for its utility as a versatile building block in organic synthesis, particularly in the formation of various heterocyclic systems.

Chemical Structure and Identifiers

The structural representation and key identifiers for **Ethyl 2-pyridylacetate** are summarized below.

Identifier	Value
IUPAC Name	ethyl 2-(pyridin-2-yl)acetate
CAS Number	2739-98-2[1][2][3]
Molecular Formula	C ₉ H ₁₁ NO ₂ [3]
Molecular Weight	165.19 g/mol [1]
SMILES	CCOC(=O)Cc1cccn1[1]
InChI	1S/C9H11NO2/c1-2-12-9(11)7-8-5-3-4-6-10-8/h3-6H,2,7H2,1H3[1]
InChIKey	IUDKTVXSXWAKJO-UHFFFAOYSA-N[1]

Physicochemical Properties

The key physicochemical properties of **Ethyl 2-pyridylacetate** are detailed in the following table.

Property	Value
Physical Form	Liquid[1]
Color	Light yellow
Boiling Point	135-137 °C at 28 mmHg[4]
	142-144 °C at 40 mmHg[4]
	109-112 °C at 6 mmHg[4]
	70 °C at 0.05 mmHg[1]
Density	1.084 g/mL at 25 °C[1]
Refractive Index (n ²⁵ D)	1.4979[4]
Solubility	Soluble in water.
Flash Point	110 °C (closed cup)[1]

Spectroscopic Data (Predicted)

While experimental spectra for **Ethyl 2-pyridylacetate** are not readily available in public databases, its spectral characteristics can be reliably predicted based on its structure and comparison to analogous compounds.

Predicted ^1H NMR Spectrum

The proton NMR spectrum of **Ethyl 2-pyridylacetate** is expected to show distinct signals corresponding to the ethyl group and the pyridylacetyl moiety.

Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Integration
Ethyl $-\text{CH}_3$	~1.2	Triplet	3H
Ethyl $-\text{CH}_2-$	~4.1	Quartet	2H
$-\text{CH}_2-$ (acetyl)	~3.8	Singlet	2H
Pyridine H-6	~8.5	Doublet	1H
Pyridine H-4	~7.7	Triplet of doublets	1H
Pyridine H-5	~7.2	Triplet	1H
Pyridine H-3	~7.4	Doublet	1H

Predicted ^{13}C NMR Spectrum

The carbon NMR spectrum will reflect the nine carbon atoms in the molecule, with the carbonyl carbon being the most deshielded.

Carbon	Predicted Chemical Shift (δ , ppm)
Ethyl -CH ₃	~14
Ethyl -CH ₂ -	~61
-CH ₂ - (acetyl)	~45
Pyridine C-2	~155
Pyridine C-3	~124
Pyridine C-4	~137
Pyridine C-5	~122
Pyridine C-6	~149
Carbonyl C=O	~171

Predicted IR Spectrum

The infrared spectrum of **Ethyl 2-pyridylacetate** is expected to exhibit characteristic absorption bands for its functional groups.

Functional Group	Predicted Wavenumber (cm ⁻¹)	Description
C=O (ester)	~1735	Strong, sharp absorption
C-O (ester)	~1250-1100	Strong absorption
C=N, C=C (pyridine)	~1600-1450	Medium to strong absorptions
C-H (aromatic)	~3100-3000	Medium absorptions
C-H (aliphatic)	~3000-2850	Medium absorptions

Experimental Protocols

Synthesis of Ethyl 2-pyridylacetate

The following protocol is a detailed method for the synthesis of **Ethyl 2-pyridylacetate**.

Materials:

- Lithium chips
- Anhydrous ether
- Bromobenzene
- α -picoline
- Dry Ice (solid CO_2)
- Absolute ethanol
- Dry hydrogen chloride gas
- Chloroform
- Potassium carbonate

Procedure:

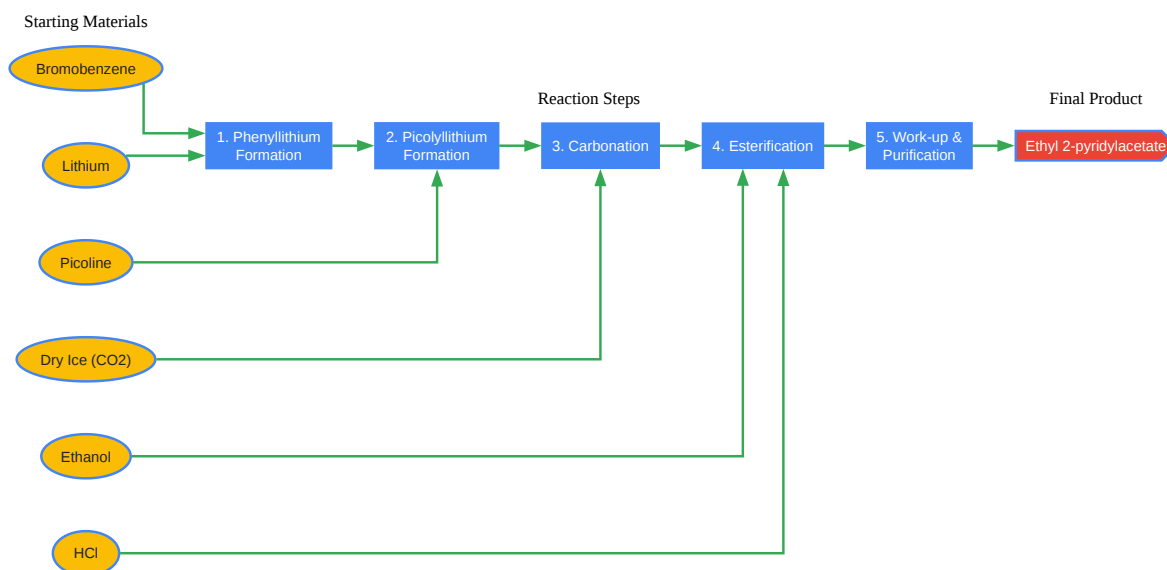
- Preparation of Phenyllithium: In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, 15.4 g (2.2 moles) of lithium chips are covered with 500 ml of anhydrous ether. A small amount of a solution of 157 g (1 mole) of bromobenzene in 250 ml of anhydrous ether is added to initiate the reaction. Once reflux begins, the remaining bromobenzene solution is added at a rate to maintain continuous reflux (approximately 1 hour). The mixture is then stirred and refluxed until most of the lithium has reacted (45-90 minutes).
- Formation of Picolylithium: While stirring continues, 97 ml (93.1 g, 1 mole) of α -picoline is added dropwise over 5-10 minutes, resulting in a dark red-brown solution. The solution is stirred for an additional 30 minutes.
- Carbonation: The picolylithium solution is poured slowly with shaking onto 500-750 g of crushed Dry Ice in a 3-liter round-bottomed flask.

- Esterification: After the excess Dry Ice has sublimed, the ether is removed by distillation under reduced pressure at room temperature. The remaining lithium salts are broken up, and 750 ml of absolute ethanol is added. The solution is saturated with dry hydrogen chloride while cooling in an ice bath. The esterification mixture is allowed to stand overnight.
- Work-up and Purification: The solvent is removed as completely as possible by distillation under reduced pressure on a steam bath. The syrupy residue is dissolved in 750 ml of chloroform. A paste prepared from 225 g of potassium carbonate and 135 ml of water is slowly added with mechanical stirring. The solution is stirred vigorously just below the boiling point for 1 hour. The chloroform solution is decanted, and the chloroform is removed by distillation. The residue is fractionated under reduced pressure to yield **Ethyl 2-pyridylacetate** as a light yellow liquid.[\[4\]](#)

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of **Ethyl 2-pyridylacetate**.

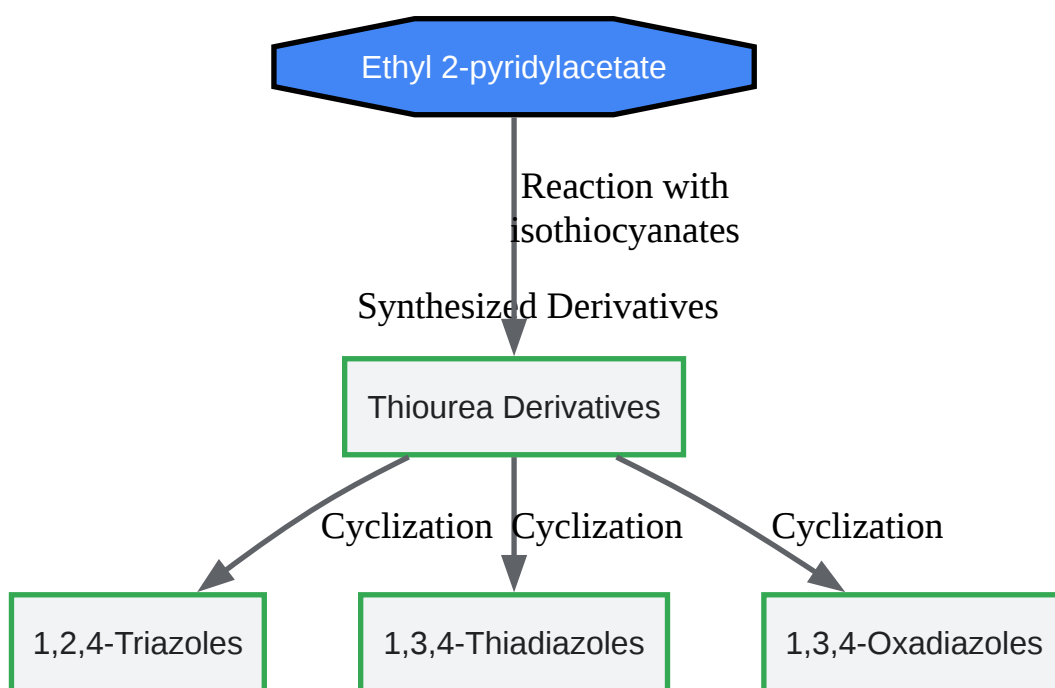


[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **Ethyl 2-pyridylacetate**.

Role as a Synthetic Intermediate

Ethyl 2-pyridylacetate is a valuable precursor for the synthesis of various heterocyclic compounds with potential biological activities. The diagram below illustrates this relationship.



[Click to download full resolution via product page](#)

Caption: Role as a precursor for heterocyclic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. 2739-98-2 | Ethyl 2-pyridylacetate | Tetrahedron [thsci.com]
- 3. Ethyl 2-Pyridylacetate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. Ethyl pyridine-4-acetate | C₉H₁₁NO₂ | CID 736321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 2-pyridylacetate: Chemical Properties and Structure]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1294560#ethyl-2-pyridylacetate-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com